molecular formula C12H22O2 B037660 2-tert-Butylcyclohexyl acetate CAS No. 88-41-5

2-tert-Butylcyclohexyl acetate

Cat. No.: B037660
CAS No.: 88-41-5
M. Wt: 198.3 g/mol
InChI Key: FINOAUDUYKVGDS-UHFFFAOYSA-N
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Description

2-tert-Butylcyclohexyl acetate is an organic compound with the molecular formula C12H22O2. It is widely used in the fragrance industry due to its pleasant, fruity, and woody aroma. This compound exists in both cis and trans isomers, with the cis isomer being more favored for its fragrance properties .

Safety and Hazards

“2-tert-Butylcyclohexyl acetate” may cause an allergic skin reaction and is toxic to aquatic life with long-lasting effects . It is advised to avoid breathing mist or vapors, avoid release to the environment, and wear protective gloves. If it comes in contact with the skin, it should be washed off with plenty of soap and water . In case of a spill, it should be contained immediately using sand or inert powder .

Mechanism of Action

Target of Action

2-tert-Butylcyclohexyl acetate is a synthetic compound that is widely used in the fragrance industry . It’s primarily used for its aromatic properties rather than for any specific biological activity.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other odorous compounds can alter the perception of its scent. Additionally, the compound’s volatility and therefore its ability to reach olfactory receptors can be affected by temperature and humidity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-tert-Butylcyclohexyl acetate is typically synthesized through the esterification of 2-tert-butylcyclohexanol, which is obtained from 2-tert-butylphenol. The esterification process involves reacting 2-tert-butylcyclohexanol with acetic acid in the presence of a catalyst such as sulfuric acid or Amberlyst-15, an ion exchange resin .

Industrial Production Methods: In industrial settings, the hydrogenation of 2-tert-butylphenol is carried out using a catalyst like rhodium on carbon, followed by esterification with acetic acid. This method ensures high yields and purity of the desired ester .

Chemical Reactions Analysis

Types of Reactions: 2-tert-Butylcyclohexyl acetate primarily undergoes esterification and hydrolysis reactions. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Esterification: Acetic acid, sulfuric acid, or Amberlyst-15 as a catalyst.

    Hydrolysis: Water and a strong acid or base.

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products:

    Hydrolysis: 2-tert-Butylcyclohexanol and acetic acid.

    Oxidation: 2-tert-Butylcyclohexanone.

Comparison with Similar Compounds

  • 4-tert-Butylcyclohexyl acetate
  • 2-tert-Butylcyclohexylmethyl carbonate
  • 2-tert-Butylcyclohexanone

Comparison: 2-tert-Butylcyclohexyl acetate is unique due to its balanced fruity and woody aroma, which is more pronounced in the cis isomer. In contrast, 4-tert-Butylcyclohexyl acetate has a more camphoraceous odor, while 2-tert-Butylcyclohexylmethyl carbonate exhibits a slightly fruity scent similar to this compound .

Properties

IUPAC Name

(2-tert-butylcyclohexyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-9(13)14-11-8-6-5-7-10(11)12(2,3)4/h10-11H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FINOAUDUYKVGDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCCCC1C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3036105
Record name 2-tert-Butylcyclohexyl acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, Liquid, Other Solid; Dry Powder, Water or Solvent Wet Solid; Liquid; Other Solid
Record name Cyclohexanol, 2-(1,1-dimethylethyl)-, 1-acetate
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

88-41-5, 20298-69-5
Record name Verdox
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URL https://commonchemistry.cas.org/detail?cas_rn=88-41-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-t-Butylcyclohexyl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088415
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanol, 2-(1,1-dimethylethyl)-, 1-acetate
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-tert-Butylcyclohexyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3036105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-2-tert-butylcyclohexyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.728
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-tert-butylcyclohexyl acetate
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Record name 2-tert-butylcyclohexyl acetate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is known about the fragrance profile of 2-tert-Butylcyclohexyl acetate?

A1: Both research articles provided focus on reviewing the use of this compound as a fragrance material. While specific odor descriptions are not included in the abstracts, the fact that both articles focus on its use as a fragrance material suggests it possesses olfactory properties that are desirable in the fragrance industry [, ].

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